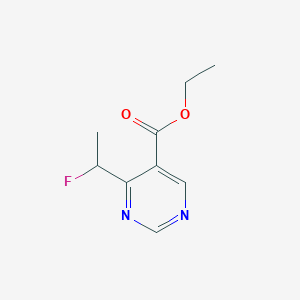
Ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H11FN2O2 and a molecular weight of 198.19 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl ester group at the 5-position and a fluoroethyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate involves several steps. One common method includes the reaction of 4-(1-fluoroethyl)pyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(1-chloroethyl)pyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Ethyl 4-(1-bromoethyl)pyrimidine-5-carboxylate: Contains a bromine atom, which can affect its chemical and biological properties.
Ethyl 4-(1-iodoethyl)pyrimidine-5-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoroethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
377753-04-3 |
|---|---|
Molecular Formula |
C9H11FN2O2 |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11FN2O2/c1-3-14-9(13)7-4-11-5-12-8(7)6(2)10/h4-6H,3H2,1-2H3 |
InChI Key |
SQFGVVVTVFQQMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12928953.png)
![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12928957.png)
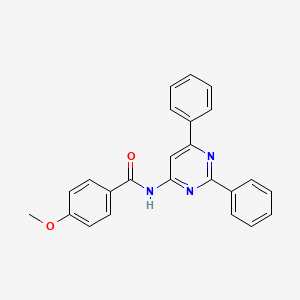
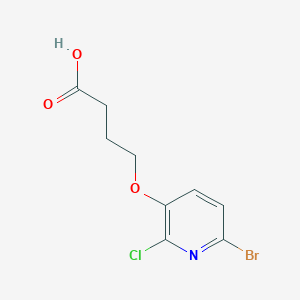
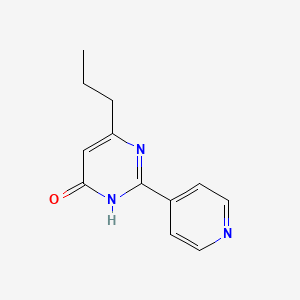

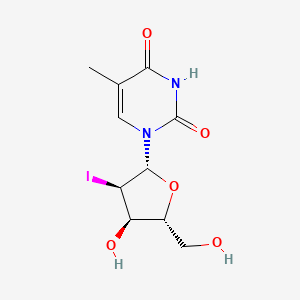
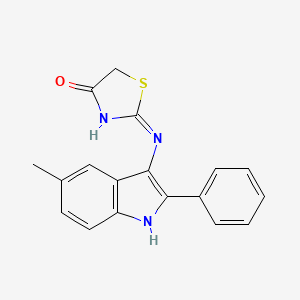
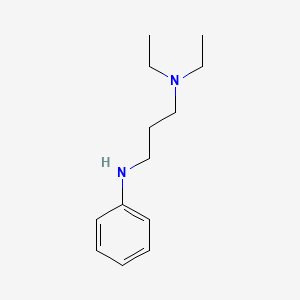


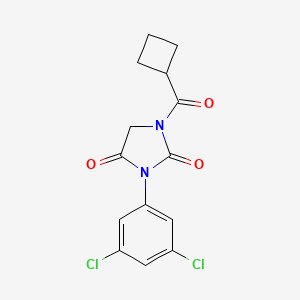
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)
